3-Fluoroephedrine-d3
Description
3-Fluoroephedrine-d3 is a deuterated analog of ephedrine, a phenethylamine derivative with stimulant and sympathomimetic properties. The compound features a fluorine atom at the 3-position of the aromatic ring and three deuterium atoms replacing hydrogen atoms, likely at the methyl group adjacent to the hydroxyl moiety (structure inferred from isotopic labeling conventions). Its CAS registry number is 1797832-57-5 . Deuterated compounds like this compound are critical in pharmacokinetic and metabolic studies, serving as internal standards in mass spectrometry (MS) to enhance analytical precision by minimizing isotopic interference .
Properties
CAS No. |
1797832-57-5 |
|---|---|
Molecular Formula |
C10H14FNO |
Molecular Weight |
183.226 |
IUPAC Name |
(1S,2R)-1-(3-fluorophenyl)-2-(methylamino)propan-1-ol |
InChI |
InChI=1S/C10H14FNO/c1-7(12-2)10(13)8-4-3-5-9(11)6-8/h3-7,10,12-13H,1-2H3/t7-,10-/m1/s1 |
InChI Key |
DGHFNCMIOMIHDW-GMSGAONNSA-N |
SMILES |
CC(C(C1=CC(=CC=C1)F)O)NC |
Synonyms |
3-Fluoro-α-[1-(methylamino)ethyl]-benzenemethanol-d3; |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoroephedrine-d3 typically involves the introduction of a fluorine atom into the ephedrine molecule, followed by the incorporation of deuterium atoms. One common method involves the fluorination of ephedrine using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is carried out in an inert atmosphere, typically under nitrogen or argon, to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities. The final product is purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-Fluoroephedrine-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield 3-Fluoroacetophenone, while reduction can produce 3-Fluoroephedrine .
Scientific Research Applications
3-Fluoroephedrine-d3 is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: It serves as a reference standard in analytical chemistry for the quantification of ephedrine derivatives.
Biology: The compound is used in studies involving the metabolism and pharmacokinetics of ephedrine analogs.
Medicine: Research on this compound contributes to the development of new therapeutic agents targeting the central nervous system.
Mechanism of Action
The mechanism of action of 3-Fluoroephedrine-d3 involves its interaction with adrenergic receptors in the central nervous system. The compound acts as a sympathomimetic agent, stimulating the release of neurotransmitters such as norepinephrine and dopamine. This leads to increased alertness, reduced fatigue, and enhanced cognitive function. The molecular targets include adrenergic receptors and monoamine transporters, which play a crucial role in the regulation of neurotransmitter levels .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Isotopic Variations
The table below summarizes key structural and commercial differences between 3-Fluoroephedrine-d3 and related compounds:
Key Observations:
Positional Isomerism: The 3- vs. 4-fluoro substitution (e.g., this compound vs. 4-Fluoroephedrine-d3) alters electronic and steric properties. Fluorine at the 3-position may influence metabolic stability compared to the 4-position due to differences in ring activation .
Deuterium Labeling :
Pharmacological and Analytical Relevance
- Metabolic Studies : Deuterated analogs like this compound enable precise tracking of parent compounds and metabolites in biological matrices, leveraging their near-identical chemical behavior but distinct mass spectral signatures .
- Synthetic Challenges : The lack of CAS numbers for 4-Fluoroephedrine-d3 and some chloropseudoephedrine derivatives (e.g., (1R,2R)-(-)-Chloropseudoephedrine HCl) suggests synthetic hurdles or regulatory constraints .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
